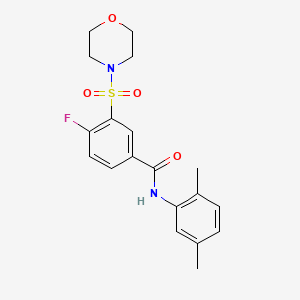![molecular formula C15H16N2O4S2 B5137010 N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide involves the inhibition of enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase and urease has been found to be beneficial in the treatment of glaucoma and gastric ulcers, respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and structure-activity relationships. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Zukünftige Richtungen
The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to achieve higher yields and purity. Furthermore, the potential toxicity of this compound needs to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods and has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of enzymes, and it has been found to exhibit various biochemical and physiological effects. The future directions of this compound research include investigating its potential as a therapeutic agent for various diseases and optimizing its synthesis method.
Synthesemethoden
The synthesis of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 2-nitrobenzenesulfonyl chloride with 2-mercaptoethylbenzene in the presence of a base such as triethylamine. This method has been optimized to achieve high yields and purity of the compound. Other methods include the reaction of 2-nitrobenzenesulfonamide with benzylthiol in the presence of a catalyst such as copper powder.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its scientific research applications. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. Due to its inhibitory activity, this compound has been investigated for its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-17(19)14-8-4-5-9-15(14)23(20,21)16-10-11-22-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNCWCZLVLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)


![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)



![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

